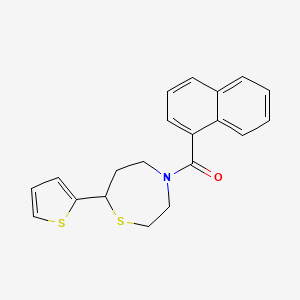![molecular formula C7H9N3OS B2605595 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol CAS No. 478080-55-6](/img/structure/B2605595.png)
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol” is a derivative of thiazolo[3,2-b][1,2,4]triazole . It is synthesized through heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione .
Synthesis Analysis
The synthesis of “this compound” involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione . The reactions of this compound with hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide result in the formation of the corresponding derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring with a methyl group at the 6-position .Chemical Reactions Analysis
The compound “this compound” can undergo various reactions. For instance, 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one oxime can react with alkyl halides and phenyl isocyanate to produce the corresponding O-alkyl- and O-phenylcarbamoyl derivatives .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Triazole derivatives, including 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized and demonstrated significant antimicrobial activities against various bacteria and fungi, indicating potential applications in medicine and industry (Kaplancikli et al., 2008).
- Another study reported the synthesis of new triazole and triazolothiadiazine derivatives, highlighting their role as cholinesterase inhibitors and potential use in treating neurodegenerative diseases (Mohsen, 2012).
Synthesis and Structural Applications
- Research on the synthesis of various triazolo-thiadiazole derivatives demonstrates their structural diversity and potential applications in designing new compounds (Nikpour & Motamedi, 2015).
- A study on the synthesis of isoxazole substituted fused triazolo-thiadiazoles presents new methods for creating such compounds, which could have applications in materials science (Vaarla & Vedula, 2015).
Potential for Various Biological Activities
- Some derivatives of triazolo[3,4-b][1,3,4]thiadiazine have shown marked inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents (Reddy et al., 2010).
- The study on the regioselectivity of cyclization of certain triazinyl derivatives indicates a potential for creating structurally diverse compounds with various biological activities (Vas’kevich et al., 2010).
Applications in Corrosion Inhibition
- Derivatives of triazolodiathiazine, including 1-(6,7-di(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethanol, have been studied for their efficiency as copper corrosion inhibitors, demonstrating potential applications in industrial chemistry (Arshad et al., 2019).
Zukünftige Richtungen
The future directions for “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol” could involve further exploration of its synthesis, characterization, and potential applications. For instance, the synthesis of this compound could be optimized, and its potential biological activity could be evaluated .
Eigenschaften
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3,5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFXYOOFTDQPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)
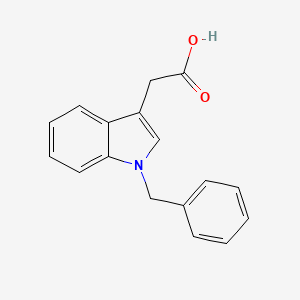
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide](/img/structure/B2605516.png)
![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)
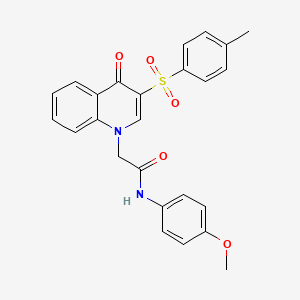
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)
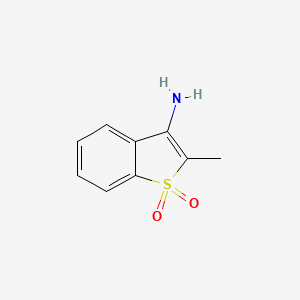
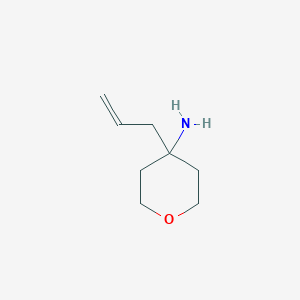
![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)

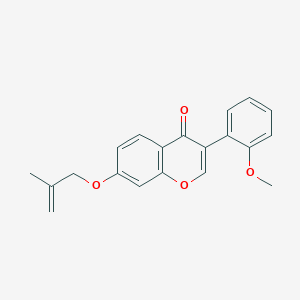
![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)
